molecular formula C11H15NO3S B195066 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol CAS No. 133034-00-1

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

Cat. No. B195066
M. Wt: 241.31 g/mol
InChI Key: GOIRRXGVYYWCGC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(p-Tosyl)-®-(-)-3-pyrrolidinol” is a compound that involves a pyrrolidinol group which is a five-membered ring with a nitrogen and a hydroxyl group, and a p-Tosyl group which is a toluenesulfonyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of p-toluenesulfonyl isocyanate as a derivatization reagent with strong nucleophilic reactivity for the hydroxyl compounds . The tosyl group can be introduced using tosyl chloride .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidinol group and a p-Tosyl group. The toluenesulfonyl group consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the tosyl group and the pyrrolidinol group. The tosyl group is known to react with various nucleophiles and bases . The pyrrolidinol group can undergo reactions typical of alcohols.

Scientific Research Applications

1. Synthesis of Mono-6-tosyl-β-cyclodextrin

  • Application Summary: Mono-6-tosyl-β-cyclodextrin (TsO-CD) is an important cyclodextrin (CD) intermediate for easy introduction of various functional groups such as halides, azide, amine and imidazole groups to afford functionalized CD derivatives .
  • Methods of Application: The protocol describes the use of 1-(p-tosyl)-imidazole as the precursor to react with β-cyclodextrin, affording a highly pure mono-substituted product with an acceptable yield . The reaction involves the use of reagents like triethylamine, p-Toluenesulfonyl chloride, imidazole, β-Cyclodextrin, Sodium bicarbonate, Sodium hydroxide, Ammonium chloride, Anhydrous magnesium sulfate, Acetone, and Hexane .

2. Antileishmanial Effects of TPCK

  • Application Summary: TPCK, a well-known serine protease inhibitor, was used to evaluate its in vitro and in vivo antileishmanial effects and determine its mechanism of action .
  • Methods of Application: The study involved the use of TPCK on Leishmania amazonensis and Leishmania infantum to evaluate its antileishmanial effects .
  • Results or Outcomes: Despite slight toxicity against mammalian cells (CC50 = 138.8 µM), TPCK was selective for the parasite due to significant activity against L. amazonensis and L. infantum promastigote forms (IC50 = 14.6 and 31.7 µM for L. amazonensis PH8 and Josefa strains, respectively, and 11.3 µM for L. infantum) and intracellular amastigotes (IC50 values = 14.2 and 16.6 µM for PH8 and Josefa strains, respectively, and 21.7 µM for L. infantum) .

3. Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

  • Application Summary: 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, commonly known as TATD, is a synthetic compound widely utilized in diverse scientific research applications. This cyclic tetraazamacrocycle (CTAM) exhibits unique properties that make it valuable in biochemical and physiological experiments .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Synthesis of p-toluenesulfonylmethyl isocyanide (TosMIC)

  • Application Summary: TosMIC is an important building block in organic synthesis and a wide range of reaction strategies have been reported . It allows for the effortless synthesis of many simple/fused heterocycles via cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal catalyzed reactions .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Purification of Trypsin

  • Application Summary: Trypsin, a proteolytic enzyme, was purified from the gastrointestinal tract waste of grass carp Ctenopharyngodon idella . This enzyme could find use in applications where maximum activity at moderate temperature is desired .
  • Methods of Application: The purification process involved ammonium sulfate fractionation (ASF) followed by DEAE-cellulose chromatography, and Benzamidine Sepharose fast flow column affinity chromatography .
  • Results or Outcomes: The purified trypsin was active between pH 9.0 and 11.0, and maximal activity of the enzyme was observed at pH 10.0 . Highest activity was found at 60°C . The Km, Kcat, and catalytic efficiency values of purified trypsin were obtained is 0.062 mM and 19.23/s, and 310.16/s/mM .

6. Synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

  • Application Summary: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is a synthetic compound that is used in various scientific research applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Synthesis of p-toluenesulfonylmethyl isocyanide (TosMIC)

  • Application Summary: TosMIC is an important building block in organic synthesis and a wide range of reaction strategies have been reported . It allows for the effortless synthesis of many simple/fused heterocycles via cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal catalyzed reactions .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

8. Purification of Trypsin

  • Application Summary: Trypsin, a proteolytic enzyme, was purified from the gastrointestinal tract waste of grass carp Ctenopharyngodon idella . This enzyme could find use in applications where maximum activity at moderate temperature is desired .
  • Methods of Application: The purification process involved ammonium sulfate fractionation (ASF) followed by DEAE-cellulose chromatography, and Benzamidine Sepharose fast flow column affinity chromatography .
  • Results or Outcomes: The purified trypsin was active between pH 9.0 and 11.0, and maximal activity of the enzyme was observed at pH 10.0 . Highest activity was found at 60°C . The Km, Kcat, and catalytic efficiency values of purified trypsin were obtained is 0.062 mM and 19.23/s, and 310.16/s/mM .

9. Synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

  • Application Summary: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is a synthetic compound that is used in various scientific research applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

As with any chemical compound, handling “1-(p-Tosyl)-®-(-)-3-pyrrolidinol” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use the compound only in a well-ventilated area .

Future Directions

The future directions in the study and application of “1-(p-Tosyl)-®-(-)-3-pyrrolidinol” could involve exploring its potential uses in various chemical reactions and processes .

properties

IUPAC Name

(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRRXGVYYWCGC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584189
Record name (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

CAS RN

133034-00-1
Record name (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Jung, YS Yi, DS Yoo, JH Kim… - Die Pharmazie-An …, 2013 - ingentaconnect.com
We examined whether 8-(tosylamino)quinoline (8-TQ), a structural analogue of BAY 11-7082, is able to modulate various tumourigenic responses using various in vitro and in vivo …
Number of citations: 8 www.ingentaconnect.com

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